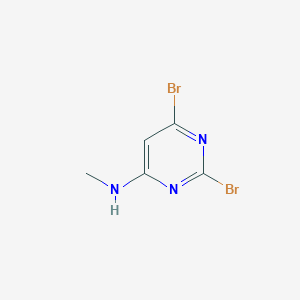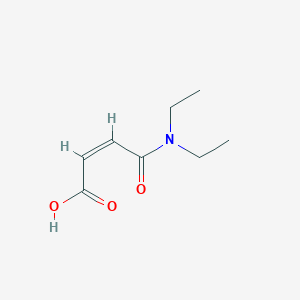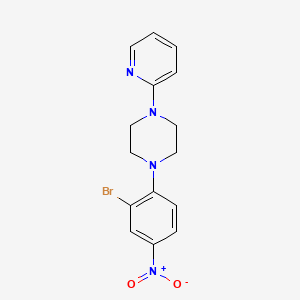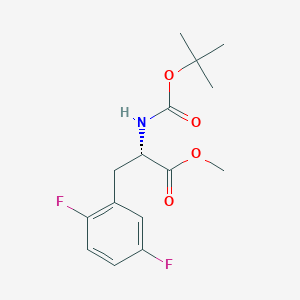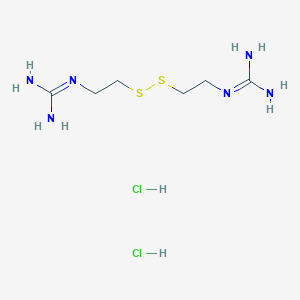
1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide bond linking two ethane-2,1-diyl groups, each attached to a guanidine moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the oxidation of thiol groups to form a disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or water.
Attachment of Ethane-2,1-diyl Groups: The disulfide compound is then reacted with ethane-2,1-diyl groups, often through nucleophilic substitution reactions.
Introduction of Guanidine Groups:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Ethanol, water, dimethyl sulfoxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and guanidine derivatives.
Biology: Employed in the study of protein folding and disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride involves its ability to form stable disulfide bonds and interact with guanidine receptors. The disulfide bond can undergo redox reactions, making it useful in redox biology and chemistry. The guanidine groups can interact with various biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(guanidino)ethane: Similar structure but lacks the disulfide bond.
1,1’-(Disulfanediylbis(methane-2,1-diyl))diguanidine: Similar but with a methane backbone instead of ethane.
Bis(guanidinoethyl)disulfide: Similar disulfide structure but different guanidine positioning.
Uniqueness
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride is unique due to its specific combination of a disulfide bond and guanidine groups, which confer distinct chemical reactivity and biological interactions. This makes it particularly useful in applications requiring redox activity and guanidine interactions.
Eigenschaften
Molekularformel |
C6H18Cl2N6S2 |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C6H16N6S2.2ClH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
InChI-Schlüssel |
GBRHGZCXNPVQJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSCCN=C(N)N)N=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


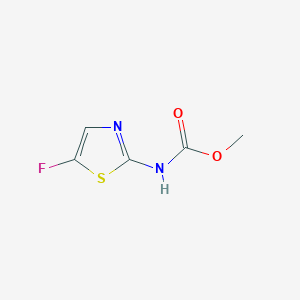
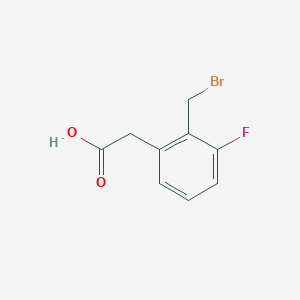
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)
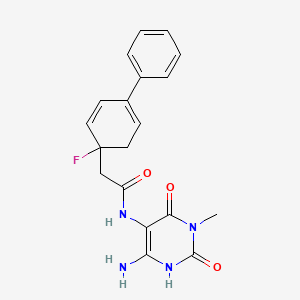
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)

